molecular formula C15H15ClFNO3S B2683480 N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(2-fluorophenoxy)acetamide CAS No. 2034257-18-4

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(2-fluorophenoxy)acetamide

Cat. No.: B2683480
CAS No.: 2034257-18-4
M. Wt: 343.8
InChI Key: PLPOQXKQCAQNKG-UHFFFAOYSA-N
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Description

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(2-fluorophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a thiophene ring substituted with a chlorine atom, a methoxyethyl group, and a fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(2-fluorophenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the thiophene derivative: The starting material, 5-chlorothiophene, undergoes a series of reactions to introduce the methoxyethyl group.

    Coupling with the acetamide: The intermediate is then reacted with 2-fluorophenoxyacetic acid under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, controlled reaction conditions, and purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Halogen atoms can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(2-fluorophenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide
  • N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(cyclopentylthio)acetamide

Uniqueness

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(2-fluorophenoxy)acetamide is unique due to the presence of both a fluorophenoxy group and a methoxyethyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO3S/c1-20-12(13-6-7-14(16)22-13)8-18-15(19)9-21-11-5-3-2-4-10(11)17/h2-7,12H,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPOQXKQCAQNKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)COC1=CC=CC=C1F)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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